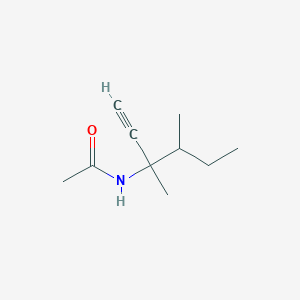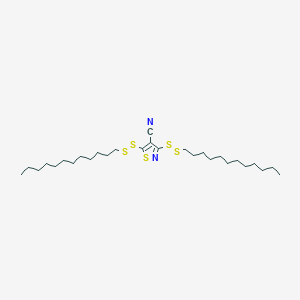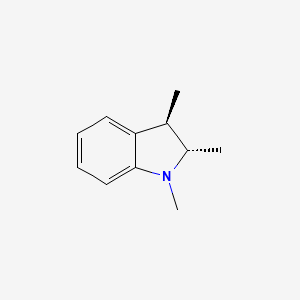
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is a derivative of indole, a heterocyclic aromatic organic compound. Indole and its derivatives are significant in various fields due to their biological and chemical properties. This particular compound is characterized by the presence of three methyl groups and a dihydroindole structure, making it unique in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often involve refluxing the reactants in glacial acetic acid or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized Fischer indole synthesis with continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroindole structure to an indole structure.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Fully hydrogenated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and DNA. The pathways involved often relate to the compound’s ability to modulate biological processes, such as cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-:
1H-Indole, 2,3-dihydro-1-methyl-: Another derivative with fewer methyl groups, leading to different chemical properties.
Uniqueness
1H-Indole, 2,3-dihydro-1,2,3-trimethyl-, trans- is unique due to its specific methylation pattern, which influences its reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, setting it apart from other indole derivatives.
Properties
CAS No. |
55049-68-8 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2S,3R)-1,2,3-trimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-9H,1-3H3/t8-,9-/m0/s1 |
InChI Key |
GHIPBJHEPWWMAE-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(C2=CC=CC=C12)C)C |
Canonical SMILES |
CC1C(N(C2=CC=CC=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


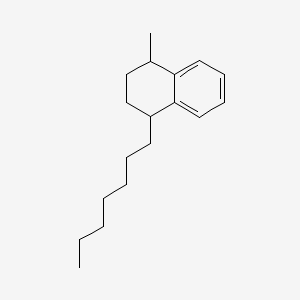

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
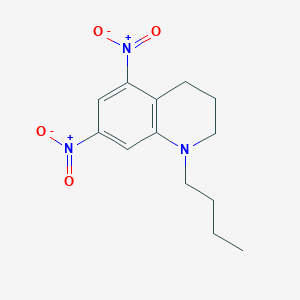
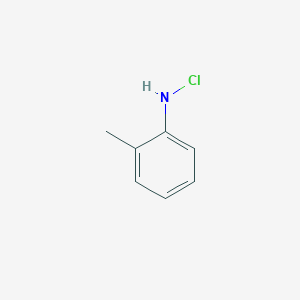
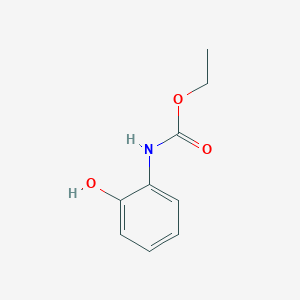
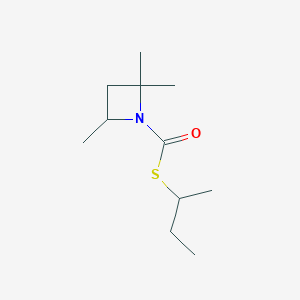
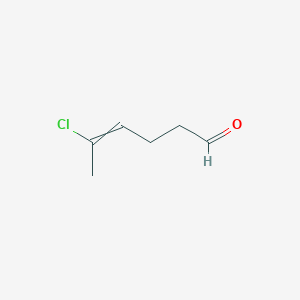
![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)
